Tetrazole, 5-(dimethylamino)-
Description
Significance of Tetrazole Scaffolds in Modern Chemical Research
The importance of tetrazole scaffolds in contemporary chemical research is multifaceted, stemming from their distinctive structural and chemical properties. researchgate.netnih.gov These heterocycles are integral to the development of new pharmaceuticals, energetic materials, and other technologically advanced products. nih.govisfcppharmaspire.com
A primary driver of the extensive use of tetrazoles in medicinal chemistry is their role as bioisosteres for carboxylic acids and, to a lesser extent, amides. researchgate.netnih.gov Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to improve the pharmacological profile of a compound. drughunter.com
Carboxylic Acid Bioisosterism: 5-Substituted tetrazoles are widely recognized as effective mimics of carboxylic acids. nih.gov They share comparable acidity (pKa values are often in a similar range) and can participate in similar hydrogen bonding interactions, which are crucial for binding to biological targets. researchgate.netdrughunter.com The tetrazole group's ability to act as a proton donor and its planar, aromatic nature allow it to occupy the same binding pockets as a carboxylate group. researchgate.net A classic example is the angiotensin II receptor antagonist, losartan, where a tetrazole ring successfully replaces a carboxylic acid group, leading to enhanced potency. drughunter.com
Amide Bioisosterism: While less common than their use as carboxylic acid surrogates, tetrazoles can also serve as bioisosteres for the cis-amide bond. researchgate.net This is significant because the amide bond is a fundamental linkage in peptides and proteins, and its replacement can lead to peptidomimetics with improved metabolic stability. nih.gov
The tetrazole ring is characterized by a high nitrogen content, with four nitrogen atoms constituting the majority of the ring's mass. nih.govat.ua This high nitrogen content contributes to a high positive enthalpy of formation, making some tetrazole derivatives valuable as energetic materials. wikipedia.orgat.ua Upon decomposition, they can release a significant amount of energy and nitrogen gas. nih.gov
Despite this high nitrogen content, the tetrazole ring itself is remarkably stable. nih.govnih.gov This stability is attributed to the aromaticity of the 6π-electron system. wikipedia.org The ring is resistant to heat, microwave irradiation, and various chemical reagents, including oxidants, acids, and bases. nih.gov This inherent stability allows for a wide range of chemical modifications to be performed on substituents attached to the tetrazole core without disrupting the ring itself. rsc.org
Unique Research Context of 5-(Dimethylamino)tetrazole within the Tetrazole Family
Within the broad family of tetrazole derivatives, 5-(dimethylamino)tetrazole stands out due to the presence of the dimethylamino group at the 5-position. This substituent significantly influences the compound's electronic properties and reactivity. ontosight.ai
Research into 5-(dimethylamino)tetrazole and its analogs often explores its potential as a building block in the synthesis of more complex molecules. ontosight.ai For instance, 5-(β-dimethylaminoethyl)tetrazole has been synthesized and utilized as a precursor for creating 5-vinyl-1H-tetrazole, a monomer for nitrogen-rich polymers. mdpi.com The dimethylamino group can also influence the compound's biological activity, and derivatives are investigated for a range of potential applications in medicinal chemistry. ontosight.ai The crystal structure of a related compound, 5-[(3-chlorobenzyl)dimethylammonio]tetrazolide, has been determined, revealing an ylide structure with a positively charged quaternary nitrogen and a negatively charged tetrazole ring. rsc.org
Classification and Strategic Structural Diversification of Tetrazole Derivatives in Contemporary Research
The versatility of the tetrazole scaffold allows for extensive structural diversification, which is a key strategy in modern drug discovery and materials science. researchgate.net Tetrazole derivatives can be broadly classified based on the substitution pattern on the ring. nih.gov
Classification:
5-Substituted-1H-tetrazoles: These are the most common type, often used as carboxylic acid bioisosteres. nih.gov
1,5-Disubstituted tetrazoles: These compounds have substituents at both the 1- and 5-positions of the ring.
2,5-Disubstituted tetrazoles: In this class, substituents are located at the 2- and 5-positions.
1-Substituted and 2-Substituted tetrazoles: These have a single substituent on a nitrogen atom. nih.gov
Strategic Diversification:
Medicinal Chemistry: Researchers strategically modify the substituents on the tetrazole ring to optimize pharmacological properties such as potency, selectivity, and pharmacokinetics. nih.govnih.gov This can involve introducing various aryl, alkyl, or other functional groups to explore structure-activity relationships. researchgate.net
Energetic Materials: In the field of energetic materials, diversification often involves the introduction of nitro groups or other explosophoric moieties to increase the energy output and performance of the compounds. at.ua
Ligand Design: The ability to introduce diverse functional groups allows for the design of tetrazole-based ligands with specific coordination properties for use in catalysis and materials science. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2H-tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-8(2)3-4-6-7-5-3/h1-2H3,(H,4,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYRDKGAGMTGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNN=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202573 | |
| Record name | Tetrazole, 5-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-45-7 | |
| Record name | N,N-Dimethyl-2H-tetrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5422-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrazole, 5-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrazole, 5-(dimethylamino)- | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrazole, 5-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202573 | |
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Synthetic Methodologies and Chemical Transformations
Fundamental Cycloaddition Reactions for Tetrazole Ring Formation
The construction of the tetrazole ring, a stable, nitrogen-rich five-membered heterocycle, is predominantly achieved through cycloaddition reactions. nih.gov These methods form the bedrock of tetrazole chemistry and are essential for the synthesis of a wide array of derivatives, including those with a dimethylamino substituent.
[3+2] Cycloaddition of Azides with Nitriles
The most common and direct pathway to the tetrazole nucleus is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of an azide (B81097) species with a nitrile. nih.gov This reaction, first described in the early 20th century, involves the combination of a three-atom dipole (the azide) with a two-atom dipolarophile (the nitrile) to form the five-membered ring. nih.gov The reaction's efficiency is often dependent on the electronic nature of the nitrile, with electron-withdrawing groups facilitating the cycloaddition by lowering the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov However, the scope of this reaction has been significantly broadened through various catalytic and procedural advancements, enabling the use of a wide range of nitrile substrates. nih.govacs.org
The mechanism of this formal cycloaddition can be complex and is subject to the specific reactants and conditions employed. nih.gov Investigations using density functional theory suggest that the reaction may proceed through a concerted cycloaddition or a stepwise process involving the initial nucleophilic attack of the azide on the nitrile carbon, followed by cyclization. nih.gov
Sodium azide is the most frequently used azide source for the synthesis of 5-substituted 1H-tetrazoles due to its availability and convenience. organic-chemistry.orgekb.eg Its reaction with nitriles often requires elevated temperatures or the use of catalysts to overcome the activation energy barrier. gatech.edu A variety of catalytic systems have been developed to promote the reaction under milder conditions, including metal salts and Brønsted acids. organic-chemistry.orggatech.edu For instance, the reaction proceeds readily in water when catalyzed by zinc salts, which offers a safer and more environmentally friendly alternative to methods requiring organic solvents or the generation of explosive hydrazoic acid. organic-chemistry.org
While hydrazine (B178648) and its derivatives are fundamental in heterocyclic chemistry, they are not typically employed as direct azide-donating reagents in [3+2] cycloadditions with nitriles. Instead, they often serve as precursors in multi-step synthetic sequences. For example, hydrazine derivatives can be converted into other reactive species which then lead to tetrazole formation. In one reported synthesis, quinaldic acid hydrazide is first reacted with aromatic aldehydes to form Schiff bases; these intermediates are subsequently cyclized using sodium azide to yield the tetrazole ring. researchgate.net Another pathway involves the diazotization of triaminoguanidinium chloride, a hydrazine derivative, which undergoes an intramolecular cyclization to form 1-amino-5-azidotetrazole. uni-muenchen.de
An innovative, azide-free approach for constructing the tetrazole ring involves the reaction of nitrones with phosphorazidates. organic-chemistry.orgorganic-chemistry.org This method provides a safer alternative by avoiding the use of potentially toxic or explosive azide reagents like hydrazoic acid or trimethylsilyl (B98337) azide. organic-chemistry.org
In a representative procedure, 1,5-disubstituted tetrazoles are synthesized from various nitrones using bis(p-nitrophenyl) phosphorazidate (p-NO₂DPPA) as the azide source surrogate, with 4-(dimethylamino)pyridine (DMAP) serving as a crucial activator. organic-chemistry.org The reaction proceeds efficiently under reflux in a solvent such as tetrahydrofuran (B95107) (THF). organic-chemistry.org The proposed mechanism suggests that DMAP activates the phosphorazidate, which then reacts with the nitrone to form a nitrilium ion intermediate. This intermediate subsequently undergoes nucleophilic attack and cyclization to furnish the final tetrazole product. organic-chemistry.org The methodology is effective for a range of nitrones, although substrates with bulky substituents near the reaction center may exhibit lower yields. organic-chemistry.org
Table 1: Synthesis of 1,5-Disubstituted Tetrazoles from Nitrones and p-NO₂DPPA
| Entry | Nitrone Substituent (R¹) | Nitrone Substituent (R²) | Yield (%) |
| 1 | Phenyl | Phenyl | 90 |
| 2 | 4-Methoxyphenyl | Phenyl | 86 |
| 3 | 4-Chlorophenyl | Phenyl | 89 |
| 4 | 2-Methylphenyl | Phenyl | 61 |
| 5 | Phenyl | Methyl | 75 |
Data sourced from a study on the synthesis of tetrazoles from nitrones using bis(p-nitrophenyl) phosphorazidate. organic-chemistry.org
To enhance the reaction rate and expand the substrate scope of the azide-nitrile cycloaddition, particularly for electron-rich or unactivated nitriles, catalytic activation of the nitrile substrate is essential. organic-chemistry.org This is achieved using either Brønsted or Lewis acids. These catalysts function by coordinating to the nitrogen atom of the nitrile, which increases its electrophilicity and renders it more susceptible to nucleophilic attack by the azide ion. nih.govorganic-chemistry.org
Lewis acids such as zinc salts (e.g., ZnBr₂, ZnCl₂) are highly effective and have been shown to significantly lower the reaction's activation energy. nih.govorganic-chemistry.org This allows the synthesis to be performed under milder conditions, often in water, which also mitigates the risk of liberating volatile and toxic hydrazoic acid. organic-chemistry.org Other metal-based catalysts, including cobalt(II) complexes, have also been successfully employed, demonstrating excellent activity in the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions. nih.govacs.org
Brønsted acids, such as triethylammonium (B8662869) chloride or silica (B1680970) sulfuric acid, also serve as effective catalysts. organic-chemistry.org They protonate the nitrile nitrogen, leading to a similar activation effect as Lewis acids. gatech.edu The use of these acid catalysts often results in high yields and shorter reaction times, and in some cases, allows for the reaction to be performed under microwave irradiation for further acceleration. organic-chemistry.org
Table 2: Comparison of Catalysts for Azide-Nitrile Cycloaddition
| Catalyst | Typical Substrate | Solvent | Advantage |
| Zinc Salts (e.g., ZnBr₂) | Aromatic, Alkyl, Vinyl Nitriles | Water | Environmentally friendly, broad scope, suppresses HN₃ formation. organic-chemistry.org |
| Cobalt(II) Complex | Aryl Nitriles | Methanol | High yields under mild conditions, homogeneous catalysis. nih.govacs.org |
| Triethylammonium Chloride | Aromatic Nitriles | Nitrobenzene | Effective for sterically hindered substrates, microwave compatible. organic-chemistry.org |
| Silica Sulfuric Acid | Various Nitriles | DMF | Heterogeneous catalyst, high yields. |
Intramolecular [2+3] Cycloadditions in Tetrazole Synthesis
In addition to the intermolecular reaction, the tetrazole ring can be formed via an intramolecular [2+3] cycloaddition. This strategy involves a molecule that contains both an azide and a nitrile functionality. nih.gov The reaction leads to the formation of fused heterocyclic systems where the tetrazole ring is annulated to another ring. nih.gov This approach is particularly valuable for creating complex, polycyclic scaffolds.
The reaction is governed by the same principles as the intermolecular version, but the tether connecting the azide and nitrile groups plays a crucial role in the reaction's feasibility and stereochemical outcome. Fused 5-heterotetrazole ring systems have been synthesized in high yields using this method, where cyanates, thiocyanates, and cyanamides tethered to an organic azide act as competent dipolarophiles. nih.gov This intramolecular pathway is effective for constructing both five- and six-membered rings fused to the tetrazole. nih.govthieme-connect.de
Advanced Synthetic Strategies for 5-(Dimethylamino)tetrazole and its Derivatives
While the fundamental cycloaddition of sodium azide with dimethylcyanamide (B106446) represents the most direct route to Tetrazole, 5-(dimethylamino)- , more advanced and versatile strategies have been developed for the synthesis of 5-aminotetrazoles and their N,N-dialkyl derivatives. These methods are often designed for combinatorial chemistry and the rapid generation of compound libraries. nih.gov
One highly effective approach for the parallel synthesis of 5-(dialkylamino)tetrazoles avoids the direct use of potentially unstable cyanamides. nih.gov This protocol involves a multi-step, one-pot sequence starting from more readily available reagents:
Thiourea (B124793) Formation: A primary amine is reacted with an isothiocyanate or a thiocarbamate (like 2,2,2-trifluoroethylthiocarbamate) to form a thiourea. For a dialkylamino product, a secondary amine is used in a subsequent step. nih.gov
S-Alkylation: The resulting thiourea is alkylated on the sulfur atom, typically with an agent like 1,3-propane sultone. This activates the molecule for the subsequent cyclization. nih.gov
Cyclization with Azide: The activated intermediate is then treated with sodium azide. The azide anion attacks the carbodiimide-like intermediate, leading to an electrocyclization that forms the tetrazole ring and eliminates the sulfur-containing group. nih.gov
This methodology has proven successful for generating large libraries of 5-(dialkylamino)tetrazoles with diverse substitution patterns and has a high success rate. nih.gov Another relevant strategy for preparing substituted aminotetrazoles involves the reaction of secondary arylcyanamides with sodium azide in glacial acetic acid, which serves as both the solvent and a proton donor. tubitak.gov.tr This highlights that substituted cyanamides are viable substrates for producing aminotetrazoles.
Precursor-Based Synthesis with Dimethylamine (B145610) Sources
The synthesis of 5-(dialkylamino)tetrazoles, including the dimethylamino variant, has been systematically developed through combinatorial approaches that utilize dimethylamine or its precursors. A notable method involves a multi-step, one-pot sequence beginning with primary and secondary amines, such as dimethylamine. nih.gov
Two primary protocols have been established for the combinatorial synthesis of these compounds. nih.govnih.gov The most successful of these methods commences with primary and secondary amines, 2,2,2-trifluoroethylthiocarbamate, and sodium azide. nih.govacs.org The core of this process involves the formation of an unsymmetrical thiourea, which is then alkylated with 1,3-propane sultone. The final step is a cyclization reaction with an azide anion to form the tetrazole ring. nih.govnih.gov This particular protocol has demonstrated a success rate of 67% and has been employed to generate a substantial library of 559 different 5-aminotetrazole (B145819) compounds, with yields reaching up to 92%. nih.govacs.org The versatility of this approach suggests its direct applicability for producing 5-(dimethylamino)tetrazole by selecting dimethylamine as the secondary amine starting material.
Multicomponent Reactions (MCRs) for Enhanced Scaffold Diversity
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov In the context of tetrazole chemistry, MCRs are primarily used to generate highly functionalized and diverse molecular scaffolds, often using a pre-existing tetrazole ring as a key building block. nih.govbeilstein-journals.org
Passerini Three-Component Reactions (PT-3CR) in Tetrazole Functionalization
The Passerini three-component reaction (PT-3CR) is a cornerstone MCR for creating α-acyloxy amides. A significant modification, the Passerini-tetrazole reaction, utilizes an aldehyde, an isocyanide, and an azide source (often trimethylsilyl azide, TMSN₃, as a safer alternative to hydrazoic acid) to produce 1,5-disubstituted tetrazoles. nih.govnih.gov This method is highly valued for its efficiency and the structural complexity it can generate. nih.gov
Recent advancements have focused on developing sustainable and catalyst-free versions of the PT-3CR. For instance, a catalyst- and solvent-free PT-3CR has been developed for the synthesis of benzoxaborol-tetrazoles, showcasing high practicality and excellent yields (80–98%) across a broad range of substrates. rsc.orgrsc.org While these reactions typically produce complex structures rather than simple 5-substituted tetrazoles directly, the methodology represents a key strategy for functionalizing tetrazole-containing molecules. rsc.org The reaction is applicable to a wide scope of aldehydes (aliphatic and aromatic) and isocyanides, demonstrating its versatility in creating diverse molecular libraries. core.ac.uk
Ugi Tetrazole Reactions Utilizing Protected Hydrazines
The Ugi reaction is another pivotal MCR that combines an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid. In the Ugi-tetrazole variant, the carboxylic acid is replaced with an azide source, leading to the formation of 1,5-disubstituted tetrazoles. beilstein-journals.org This reaction is a premier method for generating molecular diversity in tetrazole synthesis. beilstein-journals.org
A novel application of this reaction involves the use of N-Boc-protected hydrazine as the amine component. rug.nlorganic-chemistry.org This approach provides access to a library of highly substituted 5-(hydrazinomethyl)-1-methyl-1H-tetrazoles in good to high yields. rug.nl The reaction is versatile, though the formation of the initial Schiff base intermediate can be a bottleneck; this is often overcome by the addition of a Lewis acid like ZnCl₂. organic-chemistry.org Following the Ugi reaction, the Boc-protecting group can be removed, and the resulting hydrazine moiety can be used in subsequent reactions to further expand the molecular scaffold. beilstein-journals.org This demonstrates a powerful strategy for creating complex, poly-functionalized tetrazole derivatives. beilstein-journals.orgrug.nl
Strategic Integration of Tetrazole Aldehydes as Novel Building Blocks
A modern and strategic approach to creating diverse, drug-like molecules involves using functionalized tetrazoles as building blocks in MCRs. beilstein-journals.orgchemicalbook.com Instead of forming the tetrazole ring during the multicomponent reaction, this strategy introduces the tetrazole moiety as part of one of the initial components, typically a tetrazole aldehyde. beilstein-journals.orgchemicalbook.com
These tetrazole aldehyde building blocks can be synthesized efficiently via a Passerini-tetrazole reaction, followed by an oxidation step. beilstein-journals.org These bench-stable aldehydes can then be incorporated into subsequent MCRs, such as Passerini or Ugi reactions, to generate a wide array of complex molecules containing either mono- or di-tetrazole scaffolds. beilstein-journals.org This building block approach is a unique and complementary method to traditional tetrazole synthesis, meeting the growing demand for novel and complex tetrazole-based compound libraries that are otherwise difficult to access. beilstein-journals.orgchemicalbook.com
Catalyst-Mediated Syntheses of 5-(Dimethylamino)tetrazole Derivatives
The most common and direct method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide, typically sodium azide. nih.govthieme-connect.com For the synthesis of 5-(dimethylamino)tetrazole, the corresponding precursor would be dimethylcyanamide. This transformation often requires catalysts to proceed efficiently. thieme-connect.com
Applications of Heterogeneous Catalysis (e.g., solid acid resins, metal oxide nanoparticles, cuttlebone, supported metal complexes)
To overcome the drawbacks of homogeneous catalysts, such as difficult separation and poor recyclability, a wide range of heterogeneous catalysts have been developed and employed for the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.comnih.gov These catalysts are prized for their ease of recovery, reusability, and often environmentally benign nature.
Solid Acid Resins: Ion-exchange resins like Amberlyst-15 have been used as effective and reusable solid acid catalysts for the cycloaddition reaction to form tetrazoles. thieme-connect.com
Metal Oxide Nanoparticles: Nanocrystalline metal oxides, such as ZnO, CuFe₂O₄, and mesoporous ZnS, serve as efficient heterogeneous Lewis acid catalysts. thieme-connect.comnih.govrsc.org Their high surface area and active surface sites promote the synthesis of 5-substituted-1H-tetrazoles from various nitriles with high yields. nih.govrsc.org Supported metal oxides, such as CuO on aluminosilicate, also show high catalytic performance.
Cuttlebone: In a notable example of green chemistry, the naturally occurring biomaterial cuttlebone has been employed as a low-cost, effective, and metal-free heterogeneous catalyst. rsc.orgscispace.com It facilitates the rapid and high-yield synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide in DMSO. rsc.orgresearchgate.net The porous structure of cuttlebone is believed to activate the nitrile through hydrogen bonding. rsc.org
Supported Metal Complexes: A major area of development involves immobilizing metal complexes onto solid supports, particularly magnetic nanoparticles (e.g., Fe₃O₄). nih.gov These catalysts, which can feature metals like copper, cobalt, or nickel, combine the high activity of metal centers with the ease of separation afforded by the magnetic core. nih.govnanomaterchem.com For example, copper complexes supported on magnetic nanoparticles have been shown to be recoverable and reusable catalysts for tetrazole synthesis. nanomaterchem.com Other supports include boehmite nanoparticles and various polymers. nih.govarkat-usa.org
Post-Synthetic Modifications and Regioselective Functionalization
The functionalization of the pre-formed tetrazole ring is a crucial strategy for creating diverse derivatives with tailored properties.
Regioselective Functionalization of the Tetrazole Ring at Specific Positions
The functionalization of 5-substituted tetrazoles can be challenging due to the potential for reaction at multiple nitrogen atoms, leading to isomeric products researchgate.net. However, by carefully controlling reaction conditions and understanding the electronic nature of the substituents, regioselective functionalization can be achieved.
In the case of 5-(dimethylamino)tetrazole, the electron-donating nature of the dimethylamino group influences the nucleophilicity of the nitrogen atoms in the ring. Alkylation of 5-substituted tetrazoles typically yields a mixture of 1,5- and 2,5-disubstituted products researchgate.net. The ratio of these isomers is influenced by steric and electronic factors of both the tetrazole substrate and the alkylating agent. For a 5-amino-substituted tetrazole, functionalization often occurs at the exocyclic nitrogen, as seen in the palladium-catalyzed N-arylation of 1-substituted-1H-tetrazol-5-amines researchgate.net. Functionalization can also be directed to specific ring nitrogens. For instance, bromination of 1-substituted 5H-tetrazoles occurs at the 5-position, which can then be substituted by other nucleophiles nih.gov.
Direct C-H Arylation of Substituted Tetrazoles
Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of arylated heterocycles researchgate.netorganic-chemistry.orgnih.govnih.govnih.gov. A significant development in tetrazole chemistry is the palladium-catalyzed direct C-H arylation of 1-substituted tetrazoles to afford 1,5-disubstituted tetrazoles researchgate.netorganic-chemistry.orgnih.gov. This methodology, which often employs a Pd/Cu co-catalytic system, allows for the introduction of an aryl group at the C5 position of the tetrazole ring, a transformation that traditionally required multi-step sequences researchgate.netorganic-chemistry.orgnih.gov.
While this reaction has been demonstrated on various 1-substituted tetrazoles, its application to a substrate like 1-substituted-5-(dimethylamino)tetrazole would be a novel extension. The success of such a reaction would depend on the compatibility of the dimethylamino group with the catalytic system. This approach would provide a direct route to 1-aryl-5-(dimethylamino)tetrazoles, a class of compounds with potential applications in medicinal chemistry and materials science.
Derivatization via Schiff and Mannich Reactions
The functionalization of the tetrazole scaffold is a key strategy for the development of novel compounds. While the 5-(dimethylamino) group presents specific reactivity, derivatization can be achieved through established organic reactions, notably the Mannich reaction.
The Mannich reaction is a powerful method for producing β-amino carbonyl compounds, known as Mannich bases, by the aminoalkylation of an acidic proton located on a substrate. researchgate.net The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine (such as dimethylamine), and a compound containing at least one active hydrogen atom. researchgate.net In the context of derivatizing a molecule containing a dimethylamino group, this reaction is highly relevant. For instance, studies on the synthesis of mono-Mannich bases have successfully utilized dimethylamine hydrochloride with various aryl ketones and paraformaldehyde. researchgate.netnih.gov This process yields 1-Aryl-3-dimethylamino-1-propanone hydrochlorides, demonstrating the utility of dimethylamine in forming C-C bonds for further molecular elaboration. researchgate.netnih.gov
Conversely, classical Schiff base formation involves the condensation of a primary amine with an aldehyde or a ketone. This reaction is a cornerstone in the synthesis of imines and is widely applied to amino-heterocycles. For example, Schiff bases of 5-aminotetrazole have been synthesized by reacting it with various aromatic aldehydes in the presence of glacial acetic acid and ethanol. ajol.info This demonstrates that the amino group on the tetrazole ring is amenable to imine formation. However, the specific compound "Tetrazole, 5-(dimethylamino)-" possesses a tertiary amino group, which cannot undergo condensation to form a stable Schiff base in the traditional manner due to the absence of a proton on the nitrogen atom. Derivatization via Schiff base formation would therefore require starting from a primary or secondary amine precursor, such as 5-aminotetrazole, prior to any methylation step. ajol.inforesearchgate.net
The following table summarizes representative data from the synthesis of Mannich bases using dimethylamine, illustrating the types of structures that can be generated.
Table 1: Examples of Mono-Mannich Bases Synthesized Using Dimethylamine Hydrochloride
| Aryl Moiety | Resulting Compound Name | Reference |
|---|---|---|
| Phenyl | 3-dimethylamino-1-phenyl-1-propanone hydrochloride | researchgate.netnih.gov |
| 4-Methylphenyl | 3-dimethylamino-1-(4-methylphenyl)-1-propanone hydrochloride | researchgate.netnih.gov |
| 4-Methoxyphenyl | 3-dimethylamino-1-(4-methoxyphenyl)-1-propanone hydrochloride | researchgate.netnih.gov |
| 4-Chlorophenyl | 1-(4-chlorophenyl)-3-dimethylamino-1-propanone hydrochloride | researchgate.netnih.gov |
| 4-Bromophenyl | 1-(4-bromophenyl)-3-dimethylamino-1-propanone hydrochloride | researchgate.netnih.gov |
Reductive Fragmentation for Stereocontrolled Synthesis
A sophisticated application involving the tetrazole moiety is its use in reductive fragmentation reactions to achieve stereocontrolled synthesis of complex nitrogen-containing heterocycles. nih.gov Research has demonstrated a methodology for synthesizing 2,6-disubstituted and 2,2',6-trisubstituted morpholines through the reduction of oxabicyclic tetrazoles under mild conditions. nih.govresearchgate.net
This transformation represents a significant synthetic strategy, as it allows for the controlled construction of morpholine (B109124) scaffolds, which are important structural motifs in medicinal chemistry. The reaction proceeds via the reductive fragmentation of a tetrazole ring that has been incorporated into a more complex, rigid bicyclic system. nih.gov The stereochemical information embedded in the starting oxabicyclic tetrazole is effectively transferred to the final morpholine product, allowing for high levels of stereocontrol. nih.govresearchgate.net The reaction has been shown to be successful for a wide array of tetrazole substrates, including those that are sterically demanding. nih.gov This method not only provides a pathway to valuable morpholine derivatives but also elucidates the mechanistic aspects of tetrazole reduction to secondary amines. nih.gov
Table 2: Overview of Reductive Fragmentation of Oxabicyclic Tetrazoles
| Reactant Type | Reaction | Product Class | Significance | Reference |
|---|---|---|---|---|
| Oxabicyclic Tetrazoles | Reductive Fragmentation | 2,6-disubstituted Morpholines | Stereocontrolled synthesis of complex morpholines under mild conditions. | nih.govresearchgate.net |
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation
No specific FT-IR spectrum for 5-(dimethylamino)tetrazole could be located in the available literature. For comparison, related 5-substituted-1H-tetrazoles typically exhibit characteristic absorption bands corresponding to N-H stretching, C=N and N=N stretching of the tetrazole ring, and vibrations of the substituent group. For instance, in many tetrazole derivatives, peaks related to the tetrazole ring vibrations are observed between 1400 cm⁻¹ and 1600 cm⁻¹. rsc.orgresearchgate.net The C-H stretching from the methyl groups of the dimethylamino substituent would be expected in the 2800-3000 cm⁻¹ region. Without experimental data, a precise analysis is not possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is crucial for mapping the carbon-hydrogen framework and understanding the electronic environment of the nuclei.
Proton (¹H) NMR Spectroscopy
Specific ¹H NMR data for 5-(dimethylamino)tetrazole is not available. Hypothetically, a spectrum would show a singlet corresponding to the six protons of the dimethylamino group [-N(CH₃)₂]. The chemical shift of this peak would be influenced by the electronic nature of the tetrazole ring. Additionally, a broad signal for the N-H proton of the tetrazole ring would be expected, typically in the downfield region of the spectrum (often >10 ppm), though its presence and position can be affected by the solvent and tautomerism. rsc.org
Carbon-13 (¹³C) NMR Spectroscopy
Published ¹³C NMR spectra for 5-(dimethylamino)tetrazole are absent from the reviewed sources. Based on data from analogous structures, two distinct signals would be anticipated. One signal would correspond to the carbon of the tetrazole ring (C5), which in many 5-substituted tetrazoles appears around 155 ppm. rsc.orgresearchgate.net A second signal would represent the two equivalent methyl carbons of the dimethylamino group, expected further upfield.
Advanced NMR Techniques (e.g., ¹H-¹⁵N, HMBC) for Connectivity and Isomerism
There are no available studies employing advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) or ¹H-¹⁵N NMR for 5-(dimethylamino)tetrazole. Such experiments would be invaluable for confirming the connectivity between the dimethylamino group and the tetrazole ring. Furthermore, these techniques could definitively resolve the potential for 1H and 2H tautomerism, a common feature in NH-unsubstituted tetrazoles, by analyzing the correlations between the N-H proton and the various nitrogen and carbon atoms in the ring. mdpi.com
X-ray Diffraction Analysis for Solid-State Structure Determination
A search for crystal structure data for 5-(dimethylamino)tetrazole in crystallographic databases yielded no results. X-ray diffraction analysis would provide definitive proof of the molecular structure in the solid state, offering precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding involving the tetrazole N-H group. mdpi.comnih.gov
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations serve as a powerful, non-experimental tool to predict the molecular and electronic properties of chemical systems. These methods are broadly categorized into ab initio and Density Functional Theory (DFT) approaches, each offering a different balance of accuracy and computational cost. They are instrumental in examining the fundamental aspects of molecules like 5-(dimethylamino)tetrazole.
Ab Initio Methods
Ab initio (Latin for "from the beginning") quantum chemistry methods are based on first principles, utilizing the fundamental laws of quantum mechanics without the inclusion of empirical parameters. These calculations, while computationally intensive, can provide highly accurate predictions of molecular properties.
For tetrazole derivatives, ab initio methods are employed to investigate molecular structure and stability. For instance, in a study on 5-vinyl-1H-tetrazole, a structurally related compound, ab initio calculations were used to determine the relative stability of its different tautomeric forms. mdpi.com The calculations revealed that in the gas phase, the 1H-5-vinyltetrazole tautomer is energetically more stable. mdpi.com This type of analysis is crucial for understanding the fundamental behavior of substituted tetrazoles, as the position of the proton on the tetrazole ring significantly influences its chemical and physical properties. A similar approach for 5-(dimethylamino)tetrazole would elucidate its most stable tautomeric form, providing a foundational understanding of its structure.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry, offering a favorable balance between accuracy and computational expense. youtube.com DFT is widely applied to study the properties of tetrazole derivatives, from their electronic structure to their role in complex chemical reactions. mdpi.comnih.gov
DFT calculations are exceptionally useful for determining key reactivity parameters derived from the electronic structure. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the distribution of electron density across the molecule.
The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity. mdpi.com For example, a DFT study on N-benzoylated 5-(aminomethyl)tetrazole regioisomers calculated the HOMO-LUMO gaps for the 1,5- and 2,5-isomers. The results showed that the 2,5-isomer possessed a smaller energy gap (ΔE = 0.18 eV) compared to the 1,5-isomer (ΔE = 0.20 eV), correctly predicting that the 2,5-isomer would be the more reactive and favorable product, which aligned with experimental findings. mdpi.com
These quantum chemical parameters, calculated via DFT, provide a quantitative basis for understanding and predicting the chemical behavior of substituted tetrazoles.
Table 1: Calculated Quantum Chemical Parameters for Regioisomers of a Substituted Tetrazole
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Stability |
|---|---|---|---|---|
| 1,5-AMT Derivative | -0.24 | -0.04 | 0.20 | Less Reactive |
| 2,5-AMT Derivative | -0.23 | -0.05 | 0.18 | More Reactive |
Data sourced from a study on N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide (1,5-AMT) and N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide (2,5-AMT). mdpi.com
Understanding the three-dimensional structure of a molecule is essential, as its conformation dictates how it interacts with other molecules. DFT is routinely used for geometry optimization, a process that locates the lowest energy arrangement of atoms in a molecule, and for conformational analysis, which explores the different spatial arrangements (conformers) and their relative energies.
For tetrazole-containing compounds, especially those with flexible side chains or bulky substituents, conformational analysis is critical. Studies on steroidal tetrazole derivatives have utilized these methods to determine the precise crystal structure and analyze the molecule's conformation. dntb.gov.uacanterbury.ac.uk In the case of 5-(dimethylamino)tetrazole, geometry optimization would define the planarity of the tetrazole ring and the orientation of the dimethylamino group relative to it. By calculating the potential energy surface as a function of key dihedral angles, researchers can identify the most stable conformers and the energy barriers between them, providing a complete picture of the molecule's structural dynamics. mdpi.com
DFT calculations are a cornerstone of modern research into catalytic mechanisms, allowing scientists to map out reaction pathways, identify transition states, and calculate activation energies. louisville.edu While 5-(dimethylamino)tetrazole is not typically considered a catalyst itself, DFT can be used to study reactions in which it or its constituent parts are involved.
For example, a computational study investigated the catalytic poisoning mechanism in Ziegler-Natta polymerization by dimethylamine (B145610) (DMA), a structural component of 5-(dimethylamino)tetrazole. mdpi.com Using DFT, the researchers analyzed the interaction between the triethylaluminum (B1256330) (TEAL) co-catalyst and DMA. The calculations revealed that the formation of a TEAL·DMA complex was a key step in the deactivation of the catalyst. This study demonstrates how DFT can be applied to understand complex reaction mechanisms at a molecular level, providing insights that are difficult to obtain through experimental means alone. mdpi.com
To understand how a molecule interacts with light, such as in UV-visible spectroscopy, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT), a major extension of DFT, is the method of choice for this purpose. rsc.org It allows for the calculation of electronic transition energies, which correspond to the absorption of light, and other properties of excited states.
For tetrazole derivatives, TD-DFT can be used to interpret and predict their UV-vis spectra. For example, computational studies on mesoionic tetrazolium compounds have used quantum-chemical calculations to explain their structural and spectral features, including their UV-vis absorption. beilstein-journals.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can assign the observed absorption bands to specific electronic transitions (e.g., n→π* or π→π*), providing a detailed understanding of the molecule's photophysical properties. rsc.org
Molecular Modeling and Docking Studies
Computational chemistry provides powerful tools to predict and analyze the behavior of molecules at an atomic level. For tetrazole derivatives, molecular modeling and docking studies are crucial for understanding their potential as bioactive agents by elucidating their interactions with biological targets.
While specific molecular docking studies for 5-(dimethylamino)tetrazole are not extensively detailed in the reviewed literature, the binding modes of the closely related 5-substituted-1H-tetrazole scaffold are well-documented, providing a strong basis for understanding its likely interactions.
The tetrazole ring is a well-established bioisostere of the carboxylic acid group, sharing similar pKa values and spatial arrangements of heteroatom lone pairs. nih.govacs.org This mimicry allows it to engage in similar interactions within protein active sites. Analysis of the Cambridge Structural Database (CSD) reveals that the nitrogen atoms of the 5-substituted tetrazole ring frequently participate in hydrogen bonds. nih.gov The high density of nitrogen atoms in the ring offers multiple opportunities for hydrogen bonding and π-stacking with receptor recognition sites. nih.gov
Docking studies on various 5-substituted tetrazoles have revealed common interaction patterns:
Hydrogen Bonding: The tetrazole moiety can act as both a hydrogen bond donor (via the N-H) and an acceptor (via the sp² hybridized nitrogen atoms). nih.gov It can form an extensive hydrogen bond network; for instance, a tetrazole inhibitor was shown to be embedded between two serines and a threonine, with all four ring nitrogens participating in hydrogen bonds. nih.gov
Electrostatic and Charge-Charge Interactions: The acidic nature of the tetrazole N-H group facilitates the formation of salt bridges and strong electrostatic interactions, particularly with basic residues like arginine in a protein binding site. nih.govnih.gov
Hydrophobic Interactions: The substituent at the C5 position, in this case, the dimethylamino group, along with the carbon backbone, can engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov
Molecular docking studies of various tetrazole derivatives have quantified their binding affinities with specific protein targets, demonstrating the utility of these computational approaches.
Table 1: Examples of Docking Studies on Substituted Tetrazoles
| Tetrazole Derivative | Protein Target | Reported Binding Energy (kcal/mol) | Key Interactions Noted | Reference |
|---|---|---|---|---|
| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | CSNK2A1 (Casein kinase 2) | -6.8687 | Not specified | nih.gov |
| 1-Substituted-5-aryl-tetrazole (Compound 3a) | 5FI2 (Human cancer-related protein) | -7.88 | Not specified | researchgate.net |
| 1,5-disubstituted tetrazole derivative | hSERT (Human serotonin (B10506) transporter) | Not specified | Interaction with Tyr175 and Thr497 | nih.gov |
| Tetrazole derivative (Compound 2b) | 4OR7 (K. pneumonia dihydrofolate reductase) | -7.8 | Higher binding affinity than control | nih.gov |
These examples underscore the capability of the tetrazole scaffold to anchor ligands within a binding site through a variety of intermolecular forces, a property that 5-(dimethylamino)tetrazole is expected to share.
Theoretical Insights into Tautomerism and Isomerism of Tetrazole Systems
Tetrazoles are known to exhibit annular tautomerism, a phenomenon that has been extensively studied through theoretical methods. researchgate.net For 5-substituted tetrazoles, the equilibrium between the 1H- and 2H-tautomers is of primary importance, as the tautomeric form can significantly influence the molecule's properties and reactivity. bohrium.com
Computational studies, often employing Density Functional Theory (DFT), have shown that for many 5-substituted tetrazoles, the 2H-tautomer is thermodynamically more stable than the 1H-tautomer in the gas phase. researchgate.net The nature of the substituent at the C5 position has a recognized effect on this tautomeric equilibrium. researchgate.net
A detailed theoretical study on 5-amino-tetrazole, a close structural analog of 5-(dimethylamino)tetrazole, provides significant insight. nih.gov This work investigated six possible tautomers, including amino, imino, and mesoionic forms. The calculations, performed at a high level of theory (CCSD(T)//MP2), identified the 2H-5-amino-tetrazole as the most energetically preferred tautomer in the gas phase. nih.gov The energy barrier for the interconversion from the 1H-amino form to the more stable 2H-amino form was calculated to be 45.66 kcal/mol. nih.gov
Table 2: Calculated Relative Stabilities of 5-Amino-tetrazole Tautomers
| Tautomer | Relative Energy (kcal/mol) | Stability Ranking |
|---|---|---|
| 2H-5-amino-tetrazole (c) | 0.00 | 1 (Most Stable) |
| 1H-5-amino-tetrazole (b) | 2.67 | 2 |
| 1H, 4H-5-imino-tetrazole (a) | 15.21 | 3 |
| Mesoionic form (e) | 22.21 | 4 |
| 1H, 2H-5-imino-tetrazole (d) | 26.24 | 5 |
| 2H, 4H-5-imino-tetrazole (f) | 26.54 | 6 |
Data adapted from theoretical calculations on 5-amino-tetrazole in the gas phase. nih.gov
Given the electronic similarities between the amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups, it is highly probable that 5-(dimethylamino)tetrazole also favors the 2H tautomeric form. While monomolecular tautomeric transformations have high energy barriers, these can be significantly lowered via bimolecular, concerted hydrogen transfer reactions in H-bonded complexes. nih.gov
Derivation of Structure-Property Relationships from Theoretical Models
Theoretical models are instrumental in establishing quantitative structure-property relationships (QSPRs) for tetrazole systems. By calculating various molecular descriptors, it is possible to predict and rationalize the physicochemical properties of these compounds based on their structure.
One key property is the aromaticity of the tetrazole ring, which is linked to its stability. bohrium.com The Harmonic Oscillator Model of Aromaticity (HOMA) has been used to evaluate the degree of aromaticity based on optimized bond lengths from DFT calculations. iosrjournals.org These studies show that the aromaticity, and thus stability, is dependent on both the tautomeric form and the nature of the C5 substituent. bohrium.comiosrjournals.org Generally, the 2H-tautomer exhibits greater aromaticity than the 1H-tautomer. researchgate.net
Furthermore, theoretical calculations have successfully correlated structural features with electronic properties. For a series of 5-substituted tetrazoles, a good correlation was found between the calculated dipole moments of the 1H- and 2H-tautomers and the Hammett σp constants of the substituents. researchgate.net This demonstrates a direct link between the electron-donating or electron-withdrawing nature of the substituent and the molecule's polarity. Similarly, calculated protonation energies have been shown to correlate well with experimentally determined pKa and pKBH+ values, linking theoretical structure to observable acidity and basicity. researchgate.netresearchgate.net
Table 3: Examples of Structure-Property Relationships from Theoretical Models of Tetrazoles
| Structural Feature / Descriptor | Predicted Property | Theoretical Basis / Finding | Reference |
|---|---|---|---|
| Tautomeric form (1H vs. 2H) | Aromaticity & Stability | The 2H-form generally exhibits higher aromaticity and thermodynamic stability. | researchgate.netbohrium.com |
| Substituent's Hammett Constant (σp) | Dipole Moment | A good correlation exists between the calculated dipole moments and the σp constants of the C5 substituent. | researchgate.net |
| Calculated Protonation Energies | Acidity/Basicity (pKa, pKBH+) | Good correlations are observed between calculated protonation energies of anions/neutral forms and experimental pKa/pKBH+ values. | researchgate.net |
| Optimized Bond Lengths | Aromaticity (HOMA index) | The HOMA index, calculated from geometric parameters, quantifies the influence of substituents on the ring's aromatic character. | iosrjournals.org |
These theoretical models provide a robust framework for predicting the behavior of novel tetrazole derivatives like 5-(dimethylamino)tetrazole, guiding synthetic efforts and applications by relating molecular structure to essential chemical properties.
Applications in Coordination Chemistry
5-(Dimethylamino)tetrazole as a Ligand Precursor
The synthesis of ligands based on 5-(dimethylamino)tetrazole offers a strategic approach to creating coordination compounds with tailored properties. ontosight.ai The dimethylamino group at the 5-position significantly influences the electronic nature and reactivity of the tetrazole ring, impacting its coordination behavior. ontosight.ai
Design and Synthesis Strategies for Tetrazole-Based Ligands
The design of tetrazole-based ligands often leverages the acidic nature of the N-H proton on the tetrazole ring, allowing for deprotonation to form tetrazolate anions that readily coordinate to metal centers. mdpi.com A common synthetic route to 5-substituted 1H-tetrazoles involves the [2+3] cycloaddition reaction between nitriles and azides. nih.gov For instance, the reaction of an organic nitrile with sodium azide (B81097) is a well-established method for creating the tetrazole ring. nih.gov
Multicomponent reactions (MCRs) have also gained traction as an efficient method for synthesizing diverse tetrazole-based scaffolds. beilstein-journals.org These reactions offer advantages in terms of simplicity, speed, and the ability to generate molecular complexity in a single step. beilstein-journals.org For example, the Passerini three-component reaction (PT-3CR) has been employed to create novel tetrazole building blocks from readily available materials. beilstein-journals.org
Furthermore, functionalization of the tetrazole ring or the substituent at the 5-position allows for the creation of ligands with specific donor atoms and steric properties. This can involve the introduction of other coordinating groups to create multidentate ligands capable of forming stable chelate rings with metal ions. nih.gov
Role as a Bioisosteric Ligand in the Development of Coordination Compounds
The tetrazole moiety is widely recognized as a bioisostere for the carboxylic acid group. nih.govbeilstein-journals.orgnih.gov This means it can replace a carboxylic acid in a molecule without significantly altering its biological activity, due to similarities in size, pKa, and electronic properties. nih.govnih.govnih.gov This principle is increasingly applied in the design of coordination compounds with potential biological or medicinal applications.
By substituting a carboxylate group with a 5-substituted tetrazolate, researchers can fine-tune properties such as lipophilicity, metabolic stability, and binding interactions with metal centers. nih.govbeilstein-journals.org This bioisosteric replacement has been shown to enhance the drug-like characteristics of molecules. beilstein-journals.org In the context of coordination chemistry, using 5-(dimethylamino)tetrazolate as a bioisosteric ligand can lead to the formation of metal complexes with modified physicochemical properties and potentially novel biological activities. nih.gov The slightly different spatial arrangement of the nitrogen lone pairs in the tetrazolate ring compared to the oxygen lone pairs in a carboxylate can lead to distinct coordination geometries and reactivities in the resulting metal complexes. nih.gov
Formation and Characterization of Metal Complexes
The reaction of 5-(dimethylamino)tetrazole, or its deprotonated form, with various metal salts leads to the formation of a wide array of coordination complexes. These complexes are typically characterized using techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis. nih.govrsc.orgresearchgate.net
Synthesis of Coordination Polymers and Clusters Incorporating Tetrazole Moieties
The ability of the tetrazolate ligand to bridge multiple metal centers is a key factor in the formation of coordination polymers and clusters. iucr.orgnih.gov These extended structures are of great interest for applications in materials science, such as in the development of porous materials, catalysts, and magnetic materials.
The synthesis of these materials often involves the self-assembly of metal ions and tetrazolate ligands under specific reaction conditions. The choice of solvent, temperature, and the presence of auxiliary ligands can influence the final structure of the coordination polymer or cluster. For example, the use of ditopic auxiliary ligands can link one-dimensional tetrazolate-based chains into two- or three-dimensional networks. researchgate.net
Complexation with Transition Metals (e.g., Ti, Zr, Ta, Cu, Fe, Mn, Ag, Zn)
5-(Dimethylamino)tetrazolate and related tetrazolates have been shown to form complexes with a variety of transition metals.
| Metal | Resulting Complex Type | Reference |
| Titanium (Ti) | Dimeric complexes | iucr.org, nih.gov |
| Zirconium (Zr) | Dimeric complexes | iucr.org, nih.gov |
| Tantalum (Ta) | Dimeric complexes | iucr.org, nih.gov |
| Copper (Cu) | Mononuclear and polynuclear complexes, including coordination polymers | nih.gov, researchgate.net |
| Iron (Fe) | Coordination polymers | rsc.org |
| Manganese (Mn) | Dinuclear compounds, 1D and 2D coordination polymers | researchgate.net |
| Silver (Ag) | Coordination polymers | rsc.org |
| Zinc (Zn) | Coordination polymers | arkat-usa.org |
The coordination environment around the metal center in these complexes varies depending on the metal ion, the stoichiometry of the reaction, and the presence of other ligands. For instance, in some dimeric zirconium complexes, the metal centers are seven-coordinate. iucr.orgiucr.org Copper(II) complexes can exhibit distorted octahedral geometries. nih.gov
Diverse Coordination Modes of Tetrazolato Ligands
The tetrazolato ligand, derived from 5-(dimethylamino)tetrazole, exhibits remarkable coordination versatility due to the presence of four nitrogen atoms with available lone pairs of electrons. iucr.orgnih.gov This allows it to act as a monodentate, bidentate, or polydentate ligand, bridging multiple metal centers. iucr.orgnih.gov
Some of the observed coordination modes include:
Monodentate Coordination: The ligand binds to a single metal center through one of its nitrogen atoms, typically N1 or N2. nih.gov
Bidentate Chelation: The ligand coordinates to a single metal center through two adjacent nitrogen atoms, such as N1 and N2, forming a chelate ring. A notable example is the η²(N1,N2) ligation mode observed in a zirconium complex, which was the first reported instance for a d-block element. iucr.orgnih.goviucr.org
Bridging Coordination: The tetrazolato ligand can bridge two or more metal centers. Common bridging modes include:
μ-η¹(N2):η¹(N3): The ligand bridges two metal centers using the N2 and N3 atoms. iucr.orgiucr.org
μ-η¹(N3):η²(N1,N2): A bridging mode where one metal is coordinated by N3 and another by the N1 and N2 atoms. nih.gov
The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of the substituent at the 5-position (in this case, the dimethylamino group), and the presence of other ligands in the coordination sphere. iucr.org This rich coordination chemistry allows for the rational design and synthesis of metal-organic frameworks and other coordination compounds with desired structures and properties.
Monodentate, Polydentate, and Bridging Coordination Geometries
Tetrazole ligands, in general, are known to exhibit a wide array of coordination modes, acting as monodentate, polydentate, or bridging ligands to connect multiple metal centers. psu.edu The specific coordination geometry adopted is influenced by several factors, including the nature of the metal ion, the substituents on the tetrazole ring, the counter-anion, and the reaction conditions.
While specific studies detailing the monodentate and polydentate coordination of 5-(dimethylamino)tetrazole are not abundant in the reviewed literature, the general behavior of 5-substituted tetrazoles can provide insights. Typically, coordination can occur through any of the four nitrogen atoms of the tetrazole ring. psu.edu For instance, in many 5-substituted tetrazolate complexes, coordination is observed via the N1, N2, N3, or N4 atoms, leading to monodentate attachment.
Bridging coordination is also a common feature of tetrazole-based ligands, giving rise to one-, two-, or three-dimensional coordination polymers. arkat-usa.org This bridging often occurs through different nitrogen atoms of the tetrazole ring, linking adjacent metal centers. For example, a common bridging mode involves coordination through the N1 and N2 atoms or N2 and N3 atoms of the tetrazole ring to different metal ions.
A study on various 5-(pyridyl)tetrazole complexes of Mn(II) revealed that these ligands can coordinate through either the nitrogen atoms of the tetrazole ring or the pyridyl group, leading to the formation of extended two- and three-dimensional structures through hydrogen bonding. rsc.org
| Compound Class | Coordination Modes | Structural Outcome | Reference |
| 5-Substituted Tetrazoles | Monodentate, Polydentate, Bridging | Mononuclear complexes, Coordination polymers | psu.edu |
| 5-(Pyridyl)tetrazoles | N(tetrazole) and/or N(pyridyl) coordination | 2D and 3D hydrogen-bonded networks | rsc.org |
| Tetrazole-5-thiol derivatives | Monodentate (via N4), Bidentate bridging (via Cl) | 1D and 2D coordination polymers | researchgate.net |
Investigation of η²-Coordination and its Structural Implications
A particularly interesting aspect of tetrazole coordination chemistry is the possibility of η²-coordination, where two adjacent nitrogen atoms of the tetrazole ring bind to a single metal center. This mode of coordination is less common than the monodentate or simple bridging modes.
A notable example involving a derivative of the target compound is a barium (Ba) complex with 5-(dimethylamino)tetrazole, which has been reported to exhibit η²-coordination. nih.gov This finding is significant as η²-coordination of tetrazolato ligands has been observed for metals with larger atomic radii. nih.gov
In a related study, the η²(N1,N2) ligation mode of a non-bridging 5-phenyltetrazolato ligand was observed for the first time in a dinuclear zirconium (Zr) complex. nih.goviucr.org This discovery has spurred further interest in exploring the conditions that favor this coordination geometry. Theoretical calculations on model zirconium and titanium tetrazolato complexes suggest that the energy difference between different η²-coordination modes (e.g., 1,2-η² vs. 2,3-η²) can be quite small, indicating that factors like crystal packing forces may play a significant role in determining the observed structure. nih.gov
| Complex | Ligand | Coordination Mode | Reference |
| Barium Complex | 5-(Dimethylamino)tetrazole | η²-coordination | nih.gov |
| Zirconium Complex | 5-Phenyltetrazole | 1,2-η²-coordination | nih.goviucr.org |
Elucidation of Electronic and Structural Properties of Coordination Compounds
The electronic and structural properties of coordination compounds containing tetrazole ligands are intrinsically linked to the coordination mode and the nature of the metal-ligand interactions. Spectroscopic techniques and X-ray crystallography are crucial tools for elucidating these properties.
While detailed electronic and structural data for coordination compounds of 5-(dimethylamino)tetrazole are limited in the available literature, studies on related systems provide valuable insights. For instance, the crystal structures of various metal complexes with substituted tetrazoles reveal a wide range of coordination numbers and geometries around the metal center, from tetrahedral to octahedral and beyond. scielo.brrsc.orgresearchgate.net
The electronic properties, such as the absorption and emission spectra, are influenced by both the ligand and the metal ion. The tetrazole ligand itself can exhibit π-π* transitions, and coordination to a metal can lead to the appearance of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. nih.gov The luminescence properties of such complexes are of particular interest for potential applications in sensing and materials science. rsc.orgresearchgate.net
Computational studies, such as Density Functional Theory (DFT), are increasingly being used to complement experimental data and to predict the electronic structure and properties of these coordination compounds. nih.govnih.gov
Research into Energetic Coordination Compounds (ECCs) with Tetrazole Ligands
The high nitrogen content and positive enthalpy of formation of the tetrazole ring make it an attractive building block for the synthesis of energetic materials. energetic-materials.org.cn When tetrazole-based ligands are coordinated to metal ions, particularly those that can enhance the energetic properties (e.g., copper, iron), the resulting materials are known as Energetic Coordination Compounds (ECCs). frontiersin.orguni-muenchen.de
Research in this area focuses on developing new ECCs with a desirable balance of high performance (e.g., detonation velocity and pressure) and low sensitivity to external stimuli like impact and friction. frontiersin.orgresearchgate.net The properties of ECCs can be tuned by varying the metal center, the substituents on the tetrazole ligand, and the counter-anions. energetic-materials.org.cn
While there is no specific mention in the provided search results of ECCs based on 5-(dimethylamino)tetrazole, numerous studies have explored other substituted tetrazoles for this purpose. For example, complexes of 1,5-di(nitramino)tetrazole and 1,5-dimethyltetrazole (B1620458) with various 3d metals have been synthesized and characterized as potential energetic materials. frontiersin.orgresearchgate.net The coordination of the tetrazole ligand to the metal center can create a stable framework that helps to control the release of energy.
The development of new tetrazole-based ligands, such as 1-(azidomethyl)-5H-tetrazole, has led to the synthesis of highly energetic coordination compounds that are being investigated as potential primary explosives. uni-muenchen.de The introduction of different functional groups onto the tetrazole ring, such as the dimethylamino group, could potentially be a strategy to modulate the energetic properties of the resulting coordination compounds.
Integration into Materials Science
Development of Nitrogen-Rich Materials for Advanced Applications
Nitrogen-rich materials are sought after for their high heats of formation, potential to release large amounts of nitrogen gas upon decomposition, and unique chemical functionalities. Tetrazoles are a foundational component in this field of research. mdpi.com The high nitrogen content and inherent stability of the tetrazole ring make it an ideal building block for creating advanced materials with tailored properties. mdpi.comnih.gov
Tetrazole derivatives are recognized as valuable monomers for creating nitrogen-rich polymers. mdpi.com These polymers are investigated for use as energetic binders in high-energy systems or as specialized medical materials. mdpi.com For instance, research into 5-vinyl-1H-tetrazole, which is used to produce polyvinyltetrazoles, highlights the utility of the tetrazole core in polymerization. mdpi.com
The synthesis pathway for these monomers can involve precursors with a dimethylamino group. A notable example is the synthesis of 5-(β-dimethylaminoethyl)tetrazole, which serves as an intermediate in the production of the monomer 5-vinyl-1H-tetrazole. mdpi.com This demonstrates the role of dimethylamino-functionalized tetrazoles as precursors in the synthesis of macromolecular compounds. The combination of Ugi-azide multicomponent reactions with thiol-ene polymerization has also been explored to create novel tetrazole-decorated polymers, showcasing the versatility of tetrazole monomers in advanced polymer synthesis. d-nb.info The goal of such research is often to develop energetic binders that have high thermal and physical stability to effectively stabilize the energetic filler materials they are mixed with. uni-muenchen.de
High-Energy Materials Research
The field of high-energy materials (HEMs) is a primary area of application for tetrazole derivatives due to their advantageous chemical properties. The tetrazole ring is considered an "explosophore" that combines high nitrogen content, a high positive heat of formation, and good thermal stability, often with lower sensitivity to mechanical stimuli like impact and friction. mdpi.comosti.gov
Tetrazole derivatives are extensively investigated for their potential use in explosive and propellant formulations. nih.gov Their high nitrogen content (the tetrazole ring itself is 80% nitrogen by mass) and large positive heats of formation mean that a significant amount of chemical energy is stored within the molecular structure. osti.gov This energy is released upon detonation or combustion, producing a large volume of nitrogen gas (N₂), a key characteristic of high-performance energetic materials. nih.gov
Compounds like 5-aminotetrazole (B145819) are used as starting materials for a wide array of energetic compounds. nih.govsciencemadness.org The amino group can be modified to create even more energetic derivatives, such as 5,5'-azotetrazoles, which have been considered for use as primary explosives. sciencemadness.org The general principle is that incorporating tetrazole rings into a molecule enhances its energy density. For example, the introduction of nitramino groups, as seen in 1,5-di(nitramino)tetrazole, can create exceptionally powerful explosives. at.uanih.gov While research on 5-(dimethylamino)tetrazole itself is not as widespread, its structural similarity to other energetic tetrazoles suggests its potential as a component in energetic formulations, where the dimethylamino group could be used to tune properties such as sensitivity, thermal stability, and solubility.
Table 1: Properties of Selected Energetic Tetrazole Derivatives
| Compound | Nitrogen Content (%) | Decomposition Temp. (°C) | Key Feature | Reference(s) |
|---|---|---|---|---|
| 5-Aminotetrazole (5-AT) | 82.3 | ~272 | Starting material, low sensitivity | nih.govsciencemadness.org |
| Hydrazinium 5-aminotetrazolate | 83.72 | - | Insensitive energetic material | researchgate.net |
| 1,5-di(nitramino)tetrazole (DNAT) | - | 94.1 | Highly powerful but sensitive explosive | nih.govresearchgate.net |
| 5,5’-(hydrazonomethylene)bis(1H-tetrazole) Hydrazinium Salt | - | - | Excellent detonation velocity (9050 m/s) | rsc.org |
| 6-amino-tetrazolo[1,5-b]pyridazine-7-oxide | >50 | 290 | High thermal stability, low sensitivity | dtic.mil |
A significant application for nitrogen-rich compounds like tetrazoles is in modern gas generators, such as those used in automotive airbags. nih.gov The ideal gas generant is a substance that, upon ignition, rapidly produces a large volume of non-toxic gas, primarily nitrogen. Tetrazoles are considered environmentally benign for this purpose because their decomposition products are predominantly N₂ gas, avoiding the formation of harmful solid residues or toxic gases. nih.govresearchgate.net Their high burn rate and relative stability make them attractive candidates for this technology. nih.gov The ability to generate gas cleanly and efficiently is a key driver for the continued investigation of tetrazole-based compounds in this field.
Functional Materials for Specific Applications
Beyond energetic uses, the chemical structure of tetrazoles lends itself to other functional applications, notably in the protection of materials.
Tetrazole derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, including aluminum and steel, in acidic environments. researchgate.netresearchgate.netnih.gov The mechanism of inhibition relies on the ability of the tetrazole molecule to adsorb onto the metal surface. researchgate.net This adsorption is facilitated by the presence of heteroatoms (the four nitrogen atoms in the ring and the nitrogen of the dimethylamino group) and the π-electrons of the aromatic ring. nih.gov
These features allow the molecule to form a protective film on the metal, physically blocking the corrosive agents in the environment and slowing down the electrochemical processes of corrosion. researchgate.netresearchgate.net Studies on compounds such as 1H-tetrazol-5-amine and 5-(3-aminophenyl)-tetrazole have shown that the functional groups attached to the tetrazole ring play a crucial role in the efficiency of inhibition. researchgate.netresearchgate.net The adsorption process is often found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netresearchgate.net The presence of the dimethylamino group in 5-(dimethylamino)tetrazole would be expected to contribute to its potential as a corrosion inhibitor due to the electron-donating nature of the additional nitrogen atom.
Table 2: Corrosion Inhibition Efficiency of Example Tetrazole Derivatives on Metals
| Inhibitor | Metal/Alloy | Corrosive Medium | Max Inhibition Efficiency (%) | Reference(s) |
|---|---|---|---|---|
| 1-phenyl-1H-tetrazole-5-thiol | Aluminum | 1.0 M HCl | >90% | researchgate.net |
| 1H-tetrazol-5-amine | Aluminum | 1.0 M HCl | ~80% | researchgate.net |
| 5-((4-phenyl-4,5-dihydro-1H-tetrazol-1-yl)methyl)quinolin-8-ol | Mild Steel | 1.0 M HCl | >90% | researchgate.net |
| 5-(3-aminophenyl)-tetrazole (APT) | Mg-Mn alloy | Arabian Gulf Water | - | researchgate.net |
Exploration in Dye and Pigment Technologies
The chemical compound 5-(dimethylamino)tetrazole, while not a dye or pigment in its own right, serves as a crucial building block in the synthesis of functional dyes. Its utility in this field stems from the unique combination of the stable, electron-rich tetrazole ring and the electron-donating dimethylamino group. ontosight.ai This structure allows it to be a versatile precursor for the creation of more complex molecules with tailored chromophoric (color-producing) properties.
The tetrazole ring itself is a significant component in the design of advanced materials, and when functionalized, its derivatives have been explored for various applications, including as organic dyes. For instance, research into isomeric tetrazole-based organic dyes has been conducted for use in dye-sensitized solar cells. While these are complex derivatives, the fundamental chemistry often involves starting materials that can be similar in nature to 5-(dimethylamino)tetrazole. The presence of the dimethylamino group is particularly relevant as it can act as an auxochrome, a group that modifies the ability of a chromophore to absorb light, often intensifying the color and shifting the absorption wavelength.
The synthesis of dye molecules often involves multicomponent reactions where a tetrazole-containing molecule can be incorporated to impart specific properties to the final dye. The stability and reactivity of 5-(dimethylamino)tetrazole make it a candidate for such synthetic strategies, allowing for the construction of a diverse library of potential dyes for various technological applications. ontosight.ai
Applications in Photosensitive Materials (e.g., photography, imaging chemicals)
The role of tetrazole derivatives in photosensitive materials is well-established, particularly in the field of photography and photoimaging where they are utilized as stabilizers. nih.govgoogle.com The application of 5-(dimethylamino)tetrazole and related compounds in this area is primarily centered on their ability to control the photographic process and improve the quality and stability of the final image.
In traditional silver halide photography, the formation of an image relies on the light-induced reduction of silver halide crystals to metallic silver. However, a certain amount of silver halide can be reduced even without exposure to light, leading to a phenomenon known as "fog," which degrades the quality of the image. Tetrazole derivatives, including polymeric forms containing tetrazole moieties, are incorporated into photographic emulsions to act as antifoggants or fog-stabilizing agents. nih.gov They achieve this by adsorbing to the surface of the silver halide crystals, thereby preventing their spontaneous reduction and minimizing the formation of chemical fog without significantly impacting the sensitivity of the emulsion to light. nih.gov The concentration of these tetrazole-based stabilizers can be carefully controlled to optimize their effect. nih.gov
The effectiveness of tetrazoles in photosensitive materials is also rooted in their rich photochemistry. nih.govgoogle.com The tetrazole ring is known to undergo cleavage upon exposure to ultraviolet (UV) radiation. nih.gov This photochemical decomposition involves the extrusion of a nitrogen molecule (N₂) and can lead to the formation of various reactive intermediates. nih.gov This property is harnessed in photoimaging technologies where the controlled decomposition of the tetrazole compound can trigger subsequent chemical reactions or changes in material properties upon exposure to light.
Furthermore, the versatility of tetrazole chemistry allows for the synthesis of specialized photosensitive molecules. For example, photoinduced "photoclick" chemistry using tetrazole derivatives has been developed for advanced imaging applications, such as the fluorogenic labeling of DNA in living cells. mdpi.com While these are highly specialized applications, they underscore the fundamental utility of the tetrazole scaffold, found in 5-(dimethylamino)tetrazole, in the creation of materials that respond to light.
Below is a table summarizing the functions of tetrazole derivatives in photosensitive materials:
| Application Area | Function | Mechanism of Action |
| Traditional Photography | Antifoggant / Stabilizer | Adsorbs to silver halide crystals, preventing spontaneous reduction and chemical fog. nih.gov |
| Photoimaging | Photosensitive Component | Undergoes photochemical decomposition upon UV exposure, initiating further chemical processes. nih.govgoogle.com |
| Advanced Bio-imaging | Photolabile Precursor | Used in "photoclick" chemistry to attach fluorescent labels to biomolecules with spatial and temporal control. mdpi.com |
The Role of 5-(Dimethylamino)tetrazole as a Building Block in Advanced Organic Synthesis
The field of organic synthesis continually seeks novel building blocks to construct complex molecular architectures with enhanced efficiency and precision. Within this context, heterocyclic compounds are of paramount importance, and among them, the tetrazole moiety has garnered significant attention. This article focuses specifically on the chemical compound 5-(dimethylamino)tetrazole, exploring its role and potential as a versatile synthon in advanced organic synthesis.
Role As a Building Block in Advanced Organic Synthesis
The unique structural and electronic properties of the tetrazole ring, combined with the influence of the dimethylamino substituent at the 5-position, position 5-(dimethylamino)tetrazole as a potentially valuable building block in the synthesis of more complex molecules. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a feature that is highly valuable in medicinal chemistry for improving physicochemical properties such as metabolic stability and lipophilicity. beilstein-journals.orgbeilstein-journals.orgnih.gov The dimethylamino group, a strong electron-donating group, can significantly modulate the reactivity of the tetrazole ring.
While the broader class of 5-substituted tetrazoles is widely recognized for its utility in constructing complex molecules, specific documented examples detailing the use of 5-(dimethylamino)tetrazole as a synthon for intricate molecular architectures are not extensively reported in the reviewed scientific literature. acs.orgnih.gov In principle, the presence of multiple nitrogen atoms in the tetrazole ring offers several potential points for functionalization, allowing it to be incorporated into larger molecular frameworks. The development of novel synthetic methodologies is crucial to fully exploit the potential of synthons like 5-(dimethylamino)tetrazole.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern organic synthesis. researchgate.net The tetrazole scaffold is frequently employed in various MCRs, such as the Ugi and Passerini reactions, to generate diverse molecular scaffolds. beilstein-journals.orgbeilstein-journals.org However, a review of the scientific literature does not reveal specific examples of 5-(dimethylamino)tetrazole participating as a key reactant in named multicomponent reactions. The reactivity of the related compound, 5-aminotetrazole (B145819), has been explored in MCRs, where it can act as a binucleophilic reagent. researchgate.net
The generation of molecular diversity is a primary advantage of MCRs, allowing for the rapid assembly of large compound libraries from a small set of starting materials. beilstein-journals.org By systematically varying the components of an MCR, a wide array of structurally distinct molecules can be synthesized. While tetrazole aldehydes have been effectively used in MCRs to create diverse scaffolds, there is a lack of specific reports on strategies employing 5-(dimethylamino)tetrazole for this purpose. beilstein-journals.orgbeilstein-journals.org The potential for the dimethylamino group to influence the course of MCRs remains an area for future investigation.
A significant benefit of multicomponent reactions is their inherent atom- and step-economy. researchgate.net By combining multiple synthetic transformations into a single step, MCRs reduce the number of purification steps, solvent usage, and waste generation, aligning with the principles of green chemistry. While this is a well-established advantage for MCRs involving various tetrazole derivatives, the specific contributions of 5-(dimethylamino)tetrazole to atom- and step-efficient syntheses have not been detailed in the available literature.
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. nih.gov This approach involves screening small, low-molecular-weight fragments for binding to a biological target, followed by optimization to develop more potent molecules. The tetrazole moiety is a valuable fragment due to its bioisosteric properties and ability to form key interactions with biological targets. beilstein-journals.orgnih.gov Although the general use of tetrazole-containing fragments in FBDD is documented, specific instances of screening or developing 5-(dimethylamino)tetrazole as a fragment are not prominently described in the scientific literature.
The tetrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including antihypertensive and anticancer properties. beilstein-journals.orgbeilstein-journals.orglifechemicals.com The synthesis of chemical libraries based on the tetrazole scaffold is a common strategy in drug discovery programs. beilstein-journals.org While the synthesis of libraries of 1,5-disubstituted tetrazoles via MCRs is a well-established approach, the specific use of 5-(dimethylamino)tetrazole as a foundational building block for generating bioactive scaffolds and chemical libraries is not extensively documented. nih.govrsc.org
Several synthetic strategies exist for introducing the tetrazole moiety into target molecules. A common method involves the [2+3] cycloaddition of an azide (B81097) with a nitrile. nih.gov Another approach is the use of pre-functionalized tetrazole building blocks in cross-coupling reactions or multicomponent reactions. beilstein-journals.orgorganic-chemistry.org While these strategies are broadly applicable to the synthesis of tetrazole-containing compounds, specific, optimized methods for the efficient incorporation of the 5-(dimethylamino)tetrazole moiety into a diverse range of target molecules are not widely reported.
Catalytic Functions and Mechanistic Investigations
Research into 5-(Dimethylamino)tetrazole as a Catalyst or Co-Catalyst Component
While extensive research exists on the catalytic activity of the broader tetrazole class, specific studies detailing 5-(dimethylamino)tetrazole as a primary catalyst or co-catalyst are not widely prevalent in the reviewed literature. The inherent properties of the 5-(dimethylamino)tetrazole compound, featuring an electron-donating dimethylamino group attached to the tetrazole ring, suggest potential for catalytic activity. ontosight.ai This substitution can influence the compound's electronic structure and reactivity. ontosight.ai
The broader family of tetrazole derivatives has been explored for catalytic applications due to their nitrogen-rich structure. acs.org They can function as organocatalysts or as ligands in coordination complexes. nih.gov For instance, 4-(Dimethylamino)pyridine (DMAP), a well-known nucleophilic catalyst, provides a model for how a nitrogen-containing heterocyclic compound can be utilized in synthesis, suggesting a potential avenue of investigation for aminotetrazoles. researchgate.net The synthesis of various 5-(dialkylamino)tetrazoles has been developed, creating a library of compounds whose catalytic potential remains to be fully explored. nih.gov
Applications in Specific Organic Transformations
Tetrazole derivatives have demonstrated catalytic utility in several key organic reactions, including the formation of essential bonds and the strategic protection of functional groups.
A notable application of tetrazole derivatives is in the synthesis of amide bonds, which are fundamental to peptides and numerous biomolecules. nih.gov Research has shown that certain N-aryl substituted tetrazoles can function as "latent active esters," eliminating the need for external coupling agents that can have safety and atom economy concerns. nih.gov
Specifically, N-2,4-dinitrophenyltetrazoles, upon activation by heat or other stimuli, generate a highly reactive 1-hydroxybenzotriazole (B26582) (HOBt)-type active ester intermediate. nih.govacs.org This intermediate is then trapped by an amine to form the desired amide bond with high efficiency. nih.gov This methodology has proven versatile, applicable to a wide range of substrates, and has been used in the synthesis of pharmaceutical agents and the N-acylation of peptides on a solid support. nih.govacs.org
Table 1: Examples of Amide Bond Synthesis using N-2,4-Dinitrophenyltetrazole as a Latent Active Ester nih.gov This table is representative of the data and is for illustrative purposes.
| Carboxylic Acid Source (Tetrazole Precursor) | Amine | Product | Yield |
|---|---|---|---|
| N-Benzoyl-N'-2,4-dinitrophenyltetrazole | Benzylamine | N-Benzylbenzamide | Quantitative |
| N-(4-Methoxybenzoyl)-N'-2,4-dinitrophenyltetrazole | Piperidine | (4-Methoxyphenyl)(piperidin-1-yl)methanone | 95% |
| N-Acetyl-N'-2,4-dinitrophenyltetrazole | Resin-bound Peptide | N-Acetylated Peptide | 91% purity |
The tetrazole ring itself often requires protection to ensure stability during certain chemical transformations. The functionalization of 1N-protected tetrazoles has been explored, where a protecting group is used to prevent the decomposition of organometallic intermediates formed during reactions. organic-chemistry.org
For example, the p-methoxybenzyl (PMB) group has been successfully used to protect the 1N-position of the tetrazole ring. organic-chemistry.org This protection allows for stable metalated intermediates to be formed using reagents like the turbo Grignard (iPrMgCl·LiCl), which can then react with various electrophiles. organic-chemistry.org The PMB group can be subsequently removed under oxidative, hydrogenolysis, or acidic conditions, demonstrating its utility as a strategic protecting group for the tetrazole ring system. organic-chemistry.org This approach expands the synthetic routes available for creating diverse, functionalized tetrazole derivatives. organic-chemistry.org
The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most fundamental method for synthesizing the 5-substituted-1H-tetrazole ring. rsc.orgacs.org This reaction is frequently catalyzed to enhance its rate and efficiency under milder conditions. nih.govacs.org Various catalytic systems, both homogeneous and heterogeneous, have been developed for this purpose.
Mechanistic studies suggest that metal-based catalysts work by coordinating to either the nitrile or the azide, thereby activating it for the cycloaddition step. nih.govacs.org For instance, a Cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the reaction. nih.govacs.org Detailed investigations revealed the formation of an intermediate cobalt(II) diazido complex, which is the active catalytic species. nih.govacs.org Similarly, various nanocatalysts, including those based on copper and cobalt-nickel alloys, have been employed to promote this transformation effectively. researchgate.netrsc.org
Development of Heterogeneous Catalysts Incorporating Tetrazole Structures
To address the challenges of catalyst separation and reuse, significant research has focused on developing heterogeneous catalysts for tetrazole synthesis. rsc.orgnih.gov These catalysts typically involve immobilizing a catalytically active species onto a solid support, which often has magnetic properties for easy recovery. researchgate.netnih.gov
Examples of such heterogeneous systems include:
Copper(II) immobilized on magnetic nanoparticles: A Cu(II) species can be anchored to Fe3O4@SiO2 nanoparticles functionalized with linkers like L-Histidine or an imidazolium-Schiff base structure. researchgate.netnih.gov These catalysts have shown high efficiency in the synthesis of tetrazole derivatives in environmentally benign solvents like water. researchgate.netnih.gov
Cobalt-Nickel on magnetic mesoporous hollow spheres: A bimetallic Co-Ni nanocatalyst supported on magnetic silica (B1680970) hollow spheres (Co–Ni/Fe3O4@MMSHS) has been developed for the [2+3] cycloaddition reaction, yielding products with excellent yields in short reaction times. rsc.org
SBA-15 supported catalysts: Mesoporous silica nanoparticles like SBA-15 serve as excellent supports for metal catalysts due to their high surface area and structured pores. rsc.org
These heterogeneous catalysts offer the significant advantages of easy separation from the reaction mixture using an external magnet and the potential for reuse over multiple reaction cycles. rsc.orgnih.gov
Catalyst Design, Performance Optimization, and Recyclability Studies
The rational design of catalysts is crucial for optimizing performance in terms of activity, selectivity, and stability. researchgate.netyoutube.com For tetrazole-related catalysis, design strategies often focus on the selection of the support material, the nature of the linker, and the identity of the active metal center. nih.govresearchgate.net Supports like Fe3O4@SiO2 provide a stable, high-surface-area core that is easily magnetized, while mesoporous materials like SBA-15 offer a structured environment for the catalytic sites. rsc.orgnih.gov
Performance optimization involves systematically studying the effects of various reaction parameters. researchgate.net Researchers typically screen different solvents, temperatures, and catalyst loadings to find the ideal conditions for maximizing product yield and minimizing reaction time. acs.org For example, the optimization of a Cobalt(II)-catalyzed cycloaddition involved testing various solvents and catalyst amounts to achieve the best results. acs.org
A key metric for heterogeneous catalysts is their reusability. researchgate.net Recyclability studies are a standard part of catalyst evaluation, where the catalyst is recovered after a reaction, washed, and reused in subsequent runs. Many of the developed heterogeneous catalysts for tetrazole synthesis demonstrate excellent recyclability, maintaining high catalytic activity for five or more cycles with only a minor decrease in efficiency. researchgate.netrsc.orgnih.gov
Table 2: Summary of Heterogeneous Catalyst Performance and Recyclability rsc.orgrsc.orgnih.gov This table is a summary of reported data and is for illustrative purposes.
| Catalyst System | Reaction Type | Key Features | Reported Recyclability |
|---|---|---|---|
| Fe3O4@SiO2-Im(Br)-SB-Cu(II) | Tetrazole Synthesis | Magnetic nanoparticles, Imidazolium linker, Cu(II) active center. | Reusable with ~12% loss of activity after multiple runs. nih.gov |
| Co–Ni/Fe3O4@MMSHS | [2+3] Cycloaddition | Magnetic hollow spheres, Bimetallic Co-Ni catalyst. | Excellent reusability for several cycles. rsc.org |
| SBA-15@glycine-Cu | Tetrazole Synthesis | Mesoporous silica support, Glycine linker, Cu(I) active center. | Recyclable with some metal leaching observed over 5 runs. rsc.org |
Mechanistic Insights into Catalytic Activity and Selectivity of Tetrazole, 5-(dimethylamino)-
Currently, there is a notable lack of specific, in-depth research in publicly available scientific literature detailing the catalytic functions and associated mechanistic pathways of the chemical compound Tetrazole, 5-(dimethylamino)-. While the broader class of tetrazoles is recognized for its role in various chemical transformations, and other dimethylamino-containing compounds have established catalytic applications, specific studies focusing on the catalytic activity and selectivity of 5-(dimethylamino)tetrazole, including detailed mechanistic investigations and the generation of supporting data tables, are not readily found.
The available information on Tetrazole, 5-(dimethylamino)- primarily centers on its synthesis and general properties. For instance, its synthesis can be achieved through various chemical routes, and it is recognized as a stable heterocyclic compound. The presence of the dimethylamino group and the tetrazole ring suggests potential for the compound to act as a ligand or to participate in reactions as a nucleophile or a base, which are common characteristics of catalysts. However, without dedicated studies, any proposed catalytic cycle or mechanistic pathway would be purely speculative.
Research into related areas offers some context. For example, the catalytic activity of other substituted tetrazoles and compounds with similar functional groups, like 4-(dimethylamino)pyridine (DMAP), has been documented. These studies often reveal mechanisms involving nucleophilic catalysis or base catalysis. It is plausible that 5-(dimethylamino)tetrazole could operate through similar principles, where the lone pair of electrons on one of the nitrogen atoms of the tetrazole ring or the dimethylamino group initiates a catalytic cycle.
Furthermore, theoretical studies on the electronic properties and reactivity of the tetrazole ring system exist. These computational analyses provide insights into the electron distribution and potential interaction sites within the molecule, which are fundamental to understanding its potential catalytic behavior. However, such theoretical predictions require experimental validation to establish a concrete mechanistic understanding.
Future Research Directions and Advanced Perspectives
Exploration of Novel and Sustainable Synthetic Pathways for Tetrazole Derivatives
The synthesis of tetrazole derivatives is undergoing a significant transformation, driven by the principles of green and sustainable chemistry. dntb.gov.ua Future research is increasingly focused on moving away from traditional methods, which can involve harsh conditions or hazardous reagents, towards more environmentally benign and efficient protocols. scielo.brnih.gov
A primary direction is the expanded use of multicomponent reactions (MCRs). MCRs offer significant advantages in terms of atom economy and operational simplicity, allowing for the construction of complex molecular scaffolds in a single step. beilstein-journals.org A novel strategy involves using diversely protected tetrazole aldehydes as versatile building blocks within these reactions. beilstein-journals.orgresearchgate.net This approach facilitates the direct incorporation of the tetrazole moiety into a wide array of complex, drug-like molecules, a significant advantage over late-stage functionalization of nitrile precursors. beilstein-journals.orgresearchgate.net The Passerini three-component reaction (P-3CR), for instance, has been employed for the efficient synthesis of these tetrazole building blocks from cost-effective materials. beilstein-journals.orgresearchgate.net
Another key area of development is the use of advanced catalytic systems. Nanocatalysts, in particular, are emerging as highly efficient tools for tetrazole synthesis due to their high surface-area-to-volume ratio, reusability, and ability to facilitate reactions under milder conditions. nih.govrsc.org Magnetic nanocatalysts, such as those based on iron oxides functionalized with organic ligands (e.g., Fe₃O₄@l-lysine-Pd(0) or Fe₃O₄-adenine-Zn), have demonstrated excellent yields and short reaction times in the [3+2] cycloaddition of nitriles and sodium azide (B81097). nih.gov These catalysts can often be used in green solvents like water or ethanol, or even under solvent-free conditions, further enhancing the sustainability of the process. nih.govresearchgate.net The development of methods like the one-pot parallel synthesis for 5-(dialkylamino)tetrazoles represents a significant step towards creating large, diverse libraries of these compounds for high-throughput screening. nih.gov
Future efforts will likely concentrate on:
Expanding the MCR toolkit: Designing new MCRs that incorporate 5-(dimethylamino)tetrazole precursors to access novel chemical space.
Developing novel nanocatalysts: Creating next-generation catalysts with higher efficiency, selectivity, and broader substrate scope for aminotetrazole synthesis.
Utilizing flow chemistry: Implementing continuous flow processes for the synthesis of 5-(dimethylamino)tetrazole, offering better control, safety, and scalability compared to batch production.
Microwave-assisted synthesis: Further optimizing microwave-assisted methods to reduce reaction times and energy consumption in the synthesis of tetrazole-based compounds. researchgate.net
Deeper Understanding of Electronic Structure and Reactivity through Advanced Theoretical Models
Concurrent with synthetic advancements, a deeper theoretical understanding of the electronic structure and reactivity of 5-(dimethylamino)tetrazole is crucial for its rational application. Advanced theoretical models, particularly those based on Density Functional Theory (DFT), are indispensable tools in this pursuit. mdpi.comresearchgate.net
DFT calculations allow for a comprehensive investigation of ground-state structures, bond lengths, and bond angles, providing a foundational understanding of the molecule's geometry. researchgate.net Beyond simple geometry, these models are used to analyze the electronic properties that govern reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting how the molecule will interact with other reagents. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability. mdpi.comresearchgate.net
Future research in this area will focus on:
Dynamic Reaction Modeling: Using ab initio molecular dynamics to simulate reaction pathways, such as cycloadditions or alkylations, providing insights into transition states and reaction mechanisms that are difficult to observe experimentally. nih.gov
Tautomerism Studies: The tetrazole ring can exist in different tautomeric forms (1H and 2H), and the substituent at the C5 position influences this equilibrium. mdpi.comiosrjournals.org Advanced computational models can accurately predict the relative stabilities of the tautomers of 5-(dimethylamino)tetrazole in various environments (gas phase, solution), which is critical for understanding its behavior in biological systems and chemical reactions.
Excited State Calculations: Investigating the photophysical properties of 5-(dimethylamino)tetrazole through time-dependent DFT (TD-DFT) to explore its potential in photochemistry and as a component in light-emitting or photosensitive materials.
Development of Advanced Functional Materials Based on 5-(Dimethylamino)tetrazole
The unique properties of the tetrazole ring—namely its high nitrogen content, aromaticity, and ability to coordinate with metal ions—make it an attractive building block for advanced functional materials. nih.govlifechemicals.com The presence of the dimethylamino group in 5-(dimethylamino)tetrazole adds another layer of functionality, opening avenues for new material applications.
One of the most promising areas is in the field of energetic materials. Tetrazoles are known for their high positive heats of formation, thermal stability, and the generation of large volumes of nitrogen gas upon decomposition. nih.govacs.org Polymers incorporating 5-aminotetrazole (B145819) moieties have been synthesized and investigated as energetic polymers for propellants and other applications. mdpi.com The dimethylamino derivative could be explored as a monomer or functionalizing agent to create polymers with tailored energetic properties and sensitivities.
Another significant avenue is the development of Metal-Organic Frameworks (MOFs). The nitrogen atoms of the tetrazole ring are excellent ligands for coordinating with metal ions to form porous, crystalline structures. lifechemicals.com These MOFs can have applications in gas storage and separation, catalysis, and sensing. The dimethylamino group could act as a secondary functional site within the MOF pores, allowing for specific interactions with guest molecules, such as CO₂. lifechemicals.com
Future research will likely pursue:
Nitrogen-Rich Polymers: Synthesizing and characterizing polymers and copolymers derived from 5-(dimethylamino)tetrazole for applications as high-performance gas-generating agents or stable, high-energy materials. mdpi.commdpi.com
Functional MOFs and Coordination Polymers: Using 5-(dimethylamino)tetrazole as a primary or secondary ligand to construct novel MOFs with enhanced selectivity for gas capture or as heterogeneous catalysts. lifechemicals.com
Smart Materials: Exploring the potential for 5-(dimethylamino)tetrazole-based materials to respond to external stimuli (e.g., pH, light, temperature), leveraging the electronic and coordination properties of the functionalized ring.
Rational Design of New Tetrazole-Based Systems for Targeted Applications
The concept of rational design is central to modern chemistry, particularly in the development of new therapeutic agents and functional molecules. Tetrazoles are a "privileged scaffold" in medicinal chemistry, largely because the 5-substituted-1H-tetrazole moiety is a well-established bioisostere of the carboxylic acid group. beilstein-journals.orgbeilstein-journals.orgacs.org This substitution can improve a drug's metabolic stability and lipophilicity, enhancing its ability to cross cell membranes. beilstein-journals.orgmdpi.com
The rational design process for new systems based on 5-(dimethylamino)tetrazole involves several key strategies:
Bioisosteric Replacement: Systematically replacing carboxylic acid or amide groups in known biologically active molecules with the 5-(dimethylamino)tetrazole moiety to create new analogues with potentially improved pharmacokinetic profiles. nih.govrug.nl The dimethylamino group itself can be varied to fine-tune properties like solubility and hydrogen bonding capacity.
Structure-Based Drug Design: Using computational docking studies to predict how 5-(dimethylamino)tetrazole derivatives might bind to the active sites of biological targets like enzymes or receptors. researchgate.netnih.gov This allows for the in silico design of compounds with high predicted affinity and selectivity before undertaking synthetic work. nih.gov For example, new anticancer agents have been designed by incorporating tetrazole rings into scaffolds known to interact with specific protein tyrosine kinases. researchgate.net
Hybrid Molecule Design: Combining the 5-(dimethylamino)tetrazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities. This approach has been used to create imide-tetrazole hybrids as novel antimicrobial agents. nih.gov
Future work in rational design will be driven by the integration of more sophisticated computational tools with high-throughput synthesis and screening. The goal is to move from simple substitution to the de novo design of tetrazole-based systems tailored for specific interactions with biological targets or for precise functions within a material.
Interdisciplinary Research Integrating Computational Chemistry with Experimental Studies
The most significant breakthroughs in understanding and applying 5-(dimethylamino)tetrazole will arise from a synergistic interplay between computational and experimental chemistry. mdpi.comnih.gov This interdisciplinary approach allows for a cycle of prediction, synthesis, and validation that accelerates discovery and deepens understanding.
In this integrated model:
Computational Prediction: Theoretical chemists use DFT and other models to predict the properties, reactivity, and potential biological activity of novel 5-(dimethylamino)tetrazole derivatives. researchgate.netnih.govresearchgate.net This can guide synthetic chemists toward the most promising candidates, saving time and resources. For example, computational studies can predict the most likely outcome of a reaction, such as identifying which nitrogen atom is most likely to be alkylated under certain conditions. mdpi.com
Experimental Synthesis and Characterization: Synthetic chemists create the targeted molecules using advanced, sustainable methods. nih.govresearchgate.net The resulting compounds are then thoroughly characterized using techniques like NMR, mass spectrometry, and X-ray crystallography to confirm their structure and stereochemistry. mdpi.comresearchgate.net
Experimental Testing: The new compounds are tested for their intended function, whether it be biological activity (e.g., enzyme inhibition, antimicrobial assays) or material properties (e.g., thermal stability, gas absorption). nih.govnih.govresearchgate.net
Feedback and Refinement: The experimental results are fed back into the computational models. Discrepancies between predicted and observed outcomes help to refine the theoretical models, while successful predictions validate them. This iterative process leads to increasingly accurate predictive power and a more profound understanding of the structure-activity or structure-property relationships. nih.govresearchgate.net
This integrated approach is essential for tackling complex challenges, such as elucidating intricate reaction mechanisms or designing highly selective enzyme inhibitors. mdpi.com Future progress in the chemistry of 5-(dimethylamino)tetrazole will depend heavily on fostering collaborations that bridge the gap between the theoretical and the practical.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(dimethylamino)tetrazole, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via 1,3-dipolar cycloaddition of dimethylammonium azide with nitriles (e.g., β-dimethylaminopropionitrile) in polar aprotic solvents like DMF. Key intermediates are purified via recrystallization (e.g., ethyl acetate) and characterized using and NMR to confirm regioselectivity and purity. For example, 5-(β-dimethylaminoethyl)tetrazole was identified via zwitterionic structure analysis and Hofmann elimination .
- Data Validation : Cross-referencing NMR spectra with literature data ensures structural accuracy. Discrepancies in yield (e.g., 75% vs. 31% in different syntheses) may arise from solvent choice or purification protocols .
Q. How can researchers validate the purity and stability of 5-(dimethylamino)tetrazole derivatives?
- Methodology : Use HPLC or GC-MS to assess purity (>95%). Stability is tested under varying pH and temperature conditions via accelerated degradation studies. For example, tetrazole derivatives in aqueous solutions show pH-dependent decomposition, requiring storage at 2–8°C .
- Contradiction Analysis : Discrepancies in melting/boiling points (e.g., 164–167°C vs. 225–227°C for similar tetrazoles) may indicate polymorphic forms or impurities, necessitating DSC or X-ray crystallography .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic role of 5-(dimethylamino)tetrazole in pyrophosphate bond formation?
- Methodology : Kinetic studies using NMR and mass spectrometry reveal dual acid/nucleophilic catalysis. Tetrazole facilitates proton transfer in phosphomorpholidate coupling, as shown in nucleotide sugar synthesis (e.g., GDP-fucose, 76–91% yield). Competitive experiments with triazole or acetic acid confirm its superior catalytic efficiency .
- Data Interpretation : Contrasting catalytic outcomes (e.g., lower yields with 4-(dimethylamino)pyridine) highlight the role of tetrazole’s pKa (~4.9) in proton shuttling .
Q. How can structural modifications of 5-(dimethylamino)tetrazole enhance its bioactivity against antibiotic-resistant enzymes?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing derivatives (e.g., sulfonamide-linked tetrazoles) and testing against targets like KPC-2β carbapenemase. For example, 3b (31% yield) showed inhibitory activity via NMR and MS validation. Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with active-site residues) .
- Contradiction Resolution : Low bioavailability in some analogs is addressed by introducing hydrophilic groups (e.g., carboxylates) or prodrug strategies .
Q. What experimental strategies resolve contradictions in tetrazole synthesis yields and regioselectivity?
- Methodology : Design of Experiments (DoE) optimizes reaction parameters (temperature, solvent, catalyst loading). For instance, nano-TiCl/SiO catalysts improve regioselectivity in 5-substituted tetrazoles (85–92% yield). Conflicting data (e.g., 75% vs. 31% yields) are reconciled by adjusting stoichiometry or purification steps (e.g., activated charcoal treatment) .
- Advanced Analytics : In situ FT-IR monitors reaction progress, while -NMR clarifies nitrile/azide cyclization pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
